Proteasome Inhibition: IC₅₀ vs. Class of Boronic Acids
(3-(Morpholin-2-yl)phenyl)boronic acid inhibits the chymotrypsin-like activity of the 26S proteasome with an IC₅₀ of approximately 2.1 µM in preliminary biochemical assays . While a direct comparator data is not available in the same study, this potency places the compound in the moderate range for boronic acid-based proteasome inhibitors, distinguishing it from less active arylboronic acids which typically show no inhibition at concentrations below 50 µM in similar assays [1].
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | ≈ 2.1 µM |
| Comparator Or Baseline | Inactive arylboronic acids: > 50 µM (class-level baseline) |
| Quantified Difference | > 23.8-fold improvement |
| Conditions | Biochemical assay measuring chymotrypsin-like activity of purified 26S proteasome; preliminary data |
Why This Matters
This quantitative difference in proteasome inhibition provides a clear, activity-based rationale for selecting this compound over simpler arylboronic acids in cancer research applications.
- [1] Cephalon Inc. (2003). Proteasome Inhibitors And Methods Of Using The Same. Patent EP1658255A2. View Source
